An In-depth Technical Guide to Thiophene-2-sulfonamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to Thiophene-2-sulfonamide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of thiophene-2-sulfonamide, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the core chemical and physical properties, a detailed synthesis protocol, and a survey of its current and potential applications, grounded in authoritative scientific data.
Introduction
Thiophene-2-sulfonamide, identified by the CAS Number 6339-87-3 , is a member of the thiophene class of compounds.[1][2] Its structure, featuring a sulfonamide group attached to a thiophene ring, makes it a valuable scaffold in the design of various biologically active molecules. This guide aims to be a self-validating resource, explaining not just the "what" but the "why" behind its synthesis and applications, ensuring a deep and actionable understanding for the reader.
Core Properties of Thiophene-2-sulfonamide
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of thiophene-2-sulfonamide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6339-87-3 | [1][2][3][4] |
| Molecular Formula | C₄H₅NO₂S₂ | [1][3] |
| Molecular Weight | 163.22 g/mol | [3] |
| IUPAC Name | thiophene-2-sulfonamide | [1] |
| Melting Point | 137-141 °C, 145-146 °C[2] | |
| Appearance | White solid | [2] |
| Purity | Typically ≥95% | [3] |
| SMILES | C1=CSC(=C1)S(=O)(=O)N | [1] |
| InChI | 1S/C4H5NO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7) | [1] |
Synthesis of Thiophene-2-sulfonamide
The synthesis of thiophene-2-sulfonamide is most commonly achieved through the reaction of 2-thiophenesulfonyl chloride with an ammonia source. This method is reliable and provides a good yield of the final product.
This protocol describes a robust method for the preparation of thiophene-2-sulfonamide.
Materials:
-
2-Thiophenesulfonyl chloride
-
25% Ammonium hydroxide solution
-
Water (for recrystallization)
Procedure:
-
To a 25% ammonium hydroxide solution (5 mL, 33.45 mmol), add 2-thiophenesulfonyl chloride (0.5 g, 2.74 mmol).[2]
-
Heat the reaction mixture to 50°C and stir under reflux for 15 hours. The elevated temperature and prolonged reaction time are crucial to drive the nucleophilic substitution to completion.
-
Upon completion, filter the hot reaction mixture to remove any insoluble impurities.
-
Wash the residue with a boiling aqueous 25% ammonium hydroxide solution to ensure maximum recovery of the product.
-
Combine the filtrates and remove the ammonium hydroxide solution by vacuum distillation until the odor of ammonia is no longer detectable.
-
Recrystallize the resulting solid from water to yield thiophene-2-sulfonamide as a white solid.[2] A typical yield for this reaction is approximately 77%.
Product Characterization:
-
Melting Point: 145-146°C[2]
-
IR spectrum (KBr, cm⁻¹): 3290 (N-H stretching), 3224 (N-H stretching)[2]
-
¹H NMR (400 MHz, DMSO-d₆, δ): 7.15 (1H, dd, J = 5.0, 3.7 Hz), 7.55 (1H, dd, J = 3.7, 1.4 Hz), 7.66 (2H, s, NH₂), 7.85 (1H, dd, J = 5.0, 1.4 Hz)[2]
-
¹³C NMR (100 MHz, DMSO-d₆, δ): 127.3, 130.0, 131.1, 145.7[2]
-
Mass spectrum (ESI⁻): m/z 162 ([M-H]⁻)[2]
Caption: Synthesis workflow for thiophene-2-sulfonamide.
Applications in Research and Drug Development
Thiophene-2-sulfonamide and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The thiophene ring is a well-known bioisostere of the benzene ring, offering similar physicochemical properties with potentially improved pharmacological profiles.[5]
Sulfonamide-containing compounds are renowned for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[6] Derivatives of thiophene-2-sulfonamide have been investigated for their efficacy against various bacterial strains, including multidrug-resistant ones like Klebsiella pneumoniae.[6][7] The structural versatility of the thiophene sulfonamide core allows for the synthesis of a library of derivatives with potentially enhanced antibacterial and antiviral activities.[6][7]
Thiophene-2-sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[8] Specifically, substituted thiophene-2-sulfonamides have been developed as carbonic anhydrase inhibitors for the treatment of elevated intraocular pressure, a key factor in glaucoma.[9] The sulfonamide moiety plays a crucial role in binding to the zinc ion in the active site of the enzyme, while the thiophene ring can be modified to improve selectivity and pharmacokinetic properties.[8]
The thiophene scaffold is present in a variety of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and anticonvulsant properties.[5][7] Thiophene-2-sulfonamide serves as a valuable starting material for the synthesis of more complex molecules with these desired biological effects. For instance, it has been described as a fungal biomass inhibitor.
Safety and Handling
Thiophene-2-sulfonamide is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10]
-
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[10][11]
-
Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[10]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[11]
-
Caption: Recommended safety workflow for handling thiophene-2-sulfonamide.
Conclusion
Thiophene-2-sulfonamide is a foundational building block in the development of novel therapeutic agents. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to support researchers and scientists in their work with this important compound.
References
-
Aldlab Chemicals. (n.d.). Thiophene-2-sulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. PubChem Compound Database. Retrieved from [Link]
- Khan, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ACS Omega.
-
ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes.... Retrieved from [Link]
- Google Patents. (n.d.). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
-
PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]
Sources
- 1. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiophene-2-sulfonamide | 6339-87-3 [chemicalbook.com]
- 3. aldlab-chemicals_Thiophene-2-sulfonamide [aldlab.com]
- 4. THIOPHENE-2-SULFONAMIDE | VSNCHEM [vsnchem.com]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
